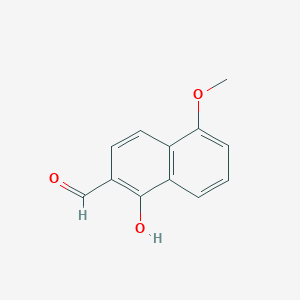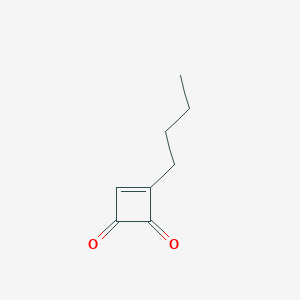
lithium;prop-1-en-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;prop-1-en-2-ylbenzene is a compound that combines lithium, an alkali metal, with prop-1-en-2-ylbenzene, an organic molecule Lithium is known for its applications in batteries and psychiatric medications, while prop-1-en-2-ylbenzene is a derivative of benzene, a fundamental aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. One common method is the direct reaction of lithium metal with prop-1-en-2-ylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of lithium.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反応の分析
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different lithium-organic compounds.
Substitution: The benzene ring in prop-1-en-2-ylbenzene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated benzene derivatives.
科学的研究の応用
Lithium;prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. Lithium ions can modulate neurotransmitter activity and second messenger systems, leading to changes in cellular signaling and function. The benzene derivative part of the molecule can interact with different enzymes and receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
Lithium;phenylpropene: Similar in structure but with different reactivity and applications.
Lithium;styrene: Another lithium-organic compound with distinct properties.
Lithium;benzene: A simpler compound with different chemical behavior.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its combination of lithium and an aromatic benzene derivative, providing a distinct set of chemical and physical properties
特性
| 128554-17-6 | |
分子式 |
C9H9Li |
分子量 |
124.1 g/mol |
IUPAC名 |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1 |
InChIキー |
NGEJRVFSCZIPLR-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=[CH-])C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







